molecular formula C16H15Cl2N3O3 B4060282 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzamide

4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzamide

Cat. No.: B4060282
M. Wt: 368.2 g/mol
InChI Key: CMVLJCCIDYAZKN-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzamide is a useful research compound. Its molecular formula is C16H15Cl2N3O3 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0490467 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mosquito Development Inhibitors

Research on substituted benzamides, such as SIR-8514 and SIR-6874, has shown promising activity against mosquito development. These compounds have been identified as highly effective in controlling larval populations of certain mosquito species, highlighting the potential of similar compounds in pest control applications (Schaefer et al., 1978).

Thermally Stable Polymers

Studies on aromatic poly(sulfone sulfide amide imide)s, synthesized from diamine monomers containing sulfone, sulfide, and amide units, have shown that these materials exhibit excellent thermal stability and solubility. This research points to the utility of such compounds in creating new types of soluble, thermally stable polymers, which could have wide-ranging applications in materials science (Mehdipour-Ataei & Hatami, 2007).

Carbonic Anhydrase Inhibitors

Novel acridine and bis acridine sulfonamides, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, have been investigated for their inhibitory activity against the metalloenzyme carbonic anhydrase. These compounds have shown high affinity for cytosolic isoforms of carbonic anhydrase, suggesting potential applications in the development of therapeutic agents (Ulus et al., 2013).

Antimicrobial Activity

Research into novel chalcone derivatives, synthesized from 4-chloroaniline and other intermediates, has demonstrated significant antimicrobial activity against various bacterial species. This suggests the potential of related compounds in developing new antimicrobial agents (Patel et al., 2011; Patel et al., 2012).

Properties

IUPAC Name

4-chloro-N-[3-(2-chloro-6-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-7-5-11(6-8-12)16(22)20-10-2-9-19-15-13(18)3-1-4-14(15)21(23)24/h1,3-8,19H,2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLJCCIDYAZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCCNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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